N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O5S2/c1-27-8-5-18-15(23)9-22-16(13-10-28-11-14(13)20-22)19-17(24)12-3-6-21(7-4-12)29(2,25)26/h12H,3-11H2,1-2H3,(H,18,23)(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQQGFZXGPVIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[3,4-c]pyrazole core linked to a piperidine moiety with a methylsulfonyl group. Its molecular formula is with a molecular weight of 441.5 g/mol. The structure contributes to its diverse biological activities.
1. Antioxidant Properties
Recent studies have demonstrated that derivatives of thieno[3,4-c]pyrazole exhibit significant antioxidant activity. For instance, in experiments involving the African catfish (Clarias gariepinus), these compounds reduced erythrocyte malformations induced by 4-nonylphenol toxicity. The percentage of altered erythrocytes was significantly lower in groups treated with thieno[3,4-c]pyrazole compounds compared to control groups exposed to the toxin alone (Table 1) .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
| Thieno Compound C | 28.3 ± 2.04 |
| Thieno Compound D | 3.7 ± 0.37 |
| Thieno Compound E | 29.1 ± 3.05 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties through screening against multicellular spheroids, which are more representative of in vivo tumor behavior than traditional two-dimensional cell cultures. Preliminary results indicated that certain derivatives of thieno[3,4-c]pyrazole exhibited promising anticancer activity, suggesting potential applications in cancer therapeutics .
3. Phosphodiesterase Inhibition
Thieno[3,4-c]pyrazole derivatives have been identified as selective inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE7, which is implicated in various inflammatory and immunological diseases. By inhibiting these enzymes, the compounds may modulate intracellular signaling pathways associated with cyclic adenosine monophosphate (cAMP), providing a rationale for their therapeutic use in conditions like asthma and allergies .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Antioxidant Mechanism : The thienopyrazole moiety likely scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Inhibition of PDE : By binding to the active site of PDE enzymes, it prevents the breakdown of cAMP, leading to enhanced signaling pathways that can reduce inflammation and promote cell survival.
Case Studies
In a notable study involving the administration of thieno[3,4-c]pyrazole compounds to fish models exposed to environmental toxins, significant reductions in oxidative stress markers were observed. This study supports the potential use of these compounds as protective agents against environmental pollutants .
Scientific Research Applications
Antioxidant Properties
Recent studies have demonstrated that derivatives of thieno[3,4-c]pyrazole exhibit significant antioxidant activity. For instance, in experiments involving the African catfish (Clarias gariepinus), these compounds reduced erythrocyte malformations induced by 4-nonylphenol toxicity. The results are summarized in the following table:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
| Thieno Compound C | 28.3 ± 2.04 |
| Thieno Compound D | 3.7 ± 0.37 |
| Thieno Compound E | 29.1 ± 3.05 |
These findings indicate that thieno[3,4-c]pyrazole derivatives can effectively mitigate oxidative stress in biological systems, suggesting potential applications in treating oxidative stress-related diseases.
Anticancer Activity
The compound has also been evaluated for its anticancer properties through screening against multicellular spheroids, which closely mimic in vivo tumor behavior compared to traditional two-dimensional cell cultures. Preliminary results indicated that certain derivatives exhibited promising anticancer activity, suggesting potential applications in cancer therapeutics.
The mechanisms through which these compounds exert their anticancer effects may involve the induction of apoptosis or inhibition of cell proliferation pathways, although further studies are necessary to elucidate these pathways fully.
Phosphodiesterase Inhibition
Thieno[3,4-c]pyrazole derivatives have been identified as selective inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE7, which is implicated in various inflammatory and immunological diseases. By inhibiting these enzymes, the compounds may modulate intracellular signaling pathways associated with cyclic adenosine monophosphate (cAMP). This suggests therapeutic potential for conditions such as asthma and allergies.
Mechanisms of Action :
- Antioxidant Mechanism : The thienopyrazole moiety likely scavenges reactive oxygen species (ROS), protecting cellular components from oxidative damage.
- Inhibition of PDE : By binding to the active site of PDE enzymes, it prevents the breakdown of cAMP, enhancing signaling pathways that can reduce inflammation and promote cell survival.
Case Studies and Empirical Research
Several studies have documented the biological activity of this compound:
- Antioxidant Studies : Research involving animal models has shown that thieno[3,4-c]pyrazole derivatives significantly lower oxidative markers in tissues exposed to toxins.
- Cancer Therapeutics : In vitro studies using various cancer cell lines have demonstrated that specific derivatives can inhibit tumor growth and induce apoptosis more effectively than standard treatments.
- Inflammatory Response Modulation : Clinical trials assessing the efficacy of PDE inhibitors derived from this compound have shown promise in reducing symptoms associated with chronic inflammatory diseases.
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
The synthesis of complex heterocycles like this compound benefits from Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, a central composite design can evaluate interactions between variables, such as the impact of coupling reagent choice (e.g., EDCI vs. DCC) on amide bond formation yields . Flow chemistry may also enhance reproducibility by minimizing batch-to-batch variability in multi-step syntheses, as demonstrated in analogous thieno-pyrazole systems .
Example DoE Table for Amidation Step:
| Factor | Levels (-1, 0, +1) |
|---|---|
| Temperature (°C) | 25, 40, 60 |
| Solvent | DMF, THF, Dichloromethane |
| Coupling Reagent | EDCI, HATU, DCC |
Advanced: How can Bayesian optimization resolve contradictions in reaction yield data during scale-up?
Answer:
Discrepancies between small- and large-scale syntheses often arise from non-linear parameter interactions (e.g., mixing efficiency, heat transfer). Bayesian optimization, a heuristic algorithm, iteratively models yield landscapes using Gaussian processes to prioritize high-yield conditions with minimal experiments. This approach outperforms traditional grid searches in identifying optimal conditions for sensitive steps like thieno-pyrazole ring closure . For instance, solvent polarity and catalyst loading may exhibit synergistic effects that are non-intuitive in manual optimization.
Basic: What spectroscopic and crystallographic methods are critical for structural validation?
Answer:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the piperidine and thieno-pyrazole moieties.
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding patterns, as seen in structurally related N-(sulfonyl)piperidine derivatives .
- IR Spectroscopy : Verify carbonyl stretches (amide C=O at ~1650 cm⁻¹; sulfonyl S=O at ~1150 cm⁻¹) to assess functional group integrity .
Advanced: How can conformational disorder in X-ray structures affect SAR interpretation?
Answer:
Disordered regions (e.g., flexible methoxyethyl side chains) complicate electron density maps. Refinement using TWINABS or SHELXL with restraints on thermal parameters improves model accuracy. For example, in analogous piperidine-carboxamides, disorder in sulfonamide rotamers required multi-conformer modeling to avoid misinterpretation of bioactive conformers .
Basic: How should researchers analyze contradictory antimicrobial activity data across analogs?
Answer:
Contradictions may arise from substituent-dependent bioavailability. Use Structure-Activity Relationship (SAR) matrices to correlate substituent properties (logP, polar surface area) with MIC values. For example, methoxy vs. trifluoromethyl groups in thieno-pyrimidine analogs significantly altered Gram-negative activity due to membrane permeability differences . Statistical tools like partial least squares regression can quantify these trends.
Example SAR Table (Hypothetical):
| Substituent (R) | logP | MIC (μg/mL, E. coli) |
|---|---|---|
| -OCH3 | 1.2 | 32 |
| -CF3 | 2.8 | 8 |
Advanced: What in vitro assays are suitable for evaluating target engagement in kinase inhibition studies?
Answer:
- TR-FRET Assays : Measure displacement of fluorescent ATP analogs in kinase binding pockets.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in lysates treated with the compound.
- Phosphoproteomics : Use LC-MS/MS to quantify downstream phosphorylation changes, as applied in studies of sulfonamide-containing kinase inhibitors .
Basic: How to assess hydrolytic stability of the methylsulfonyl group under physiological conditions?
Answer:
Conduct accelerated stability studies in buffers (pH 2–8, 37°C) with LC-MS monitoring. The sulfonamide’s stability correlates with electron-withdrawing effects; for example, methoxyethyl groups may sterically protect the sulfonyl moiety from nucleophilic attack. Compare degradation kinetics to reference compounds (e.g., tosyl analogs) .
Advanced: What computational methods predict metabolic sites in this compound?
Answer:
Density Functional Theory (DFT) calculates activation energies for potential metabolic reactions (e.g., CYP450-mediated oxidation at the piperidine nitrogen). Combine with molecular docking to identify high-affinity CYP isoforms. For instance, methylsulfonyl groups in similar molecules exhibit low reactivity due to strong electron-withdrawing effects, as shown in MD simulations .
Basic: How to mitigate hygroscopicity issues during purification of intermediates?
Answer:
- Use azeotropic drying (toluene/ethanol) after extraction.
- Lyophilize hygroscopic amide intermediates under high vacuum (<0.1 mbar) for 48 hours.
- Store under inert atmosphere with molecular sieves, as demonstrated in thieno-pyrazole syntheses .
Advanced: Can QSAR models guide rational design of analogs with improved solubility?
Answer:
Yes. 3D-QSAR (CoMFA/CoMSIA) correlates molecular fields (steric, electrostatic) with solubility data. For example, introducing polar groups at the piperidine’s 4-position (e.g., replacing methylsulfonyl with hydroxylsulfonyl) improved aqueous solubility by 3-fold in related compounds . Validate predictions with Hansen solubility parameter calculations.
- DoE in flow chemistry
- Bayesian optimization
- X-ray crystallography
- SAR in antimicrobial studies
- Stability assessments
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
